3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol
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Overview
Description
3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol: is a complex organic compound characterized by its unique structure, which includes a phenol group attached to a pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol typically involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile . The reaction conditions often include solvothermal synthesis, where the ligand is reacted with metal ions in a solvent under high temperature and pressure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of suitable oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Chemistry: 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is used as a ligand in coordination chemistry to form metal complexes. These complexes have applications in catalysis, particularly in hydrogen evolution reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound’s metal complexes can be used in various catalytic processes, including those involved in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can facilitate various catalytic reactions by providing a stable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparison with Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound is structurally similar and also acts as a ligand in coordination chemistry.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with a pyridine ring system, used in oxidation reactions.
Uniqueness: 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is unique due to its specific structure, which allows it to form stable metal complexes with distinct catalytic properties. This makes it particularly valuable in the field of coordination chemistry and catalysis .
Properties
CAS No. |
101003-66-1 |
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Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C21H15N3O/c25-17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-22-18)24-21(14-16)19-9-2-4-11-23-19/h1-14,25H |
InChI Key |
FLCKJGVJYOKUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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